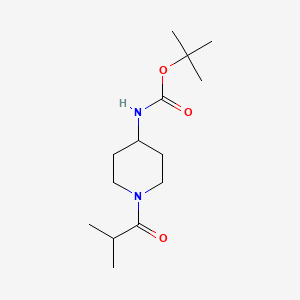

4-(N-BOC-Amino)-1-(isobutyryl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(N-BOC-Amino)-1-(isobutyryl)piperidine” is a chemical compound used in organic synthesis . It is often used in the production of pharmaceuticals and other complex organic molecules .

Synthesis Analysis

The synthesis of “this compound” involves several steps, including the protection of the amine group with a BOC group . The BOC group is a common protecting group in organic synthesis, known for its ease of installation and removal .Molecular Structure Analysis

The molecular formula of “this compound” is C10H20N2O2 . It contains a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals .Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For example, it can be used as a starting material in the synthesis of other complex organic molecules .Physical And Chemical Properties Analysis

“this compound” is a white to light yellow crystalline powder . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications

Design and Synthesis of Novel Compounds

A study by Sacalis et al. (2019) describes the synthesis of novel dendritic G-2 melamines using 4-amino-1-(tert-butoxycarbonyl)piperidine (Boc-PD-NH2) as a starting point. These melamines, which feature piperidine motifs, were successfully incorporated into G-2 melamine dendrimers. The study emphasizes the compound's utility in designing complex molecular structures (Sacalis et al., 2019).

Synthesis of Piperidine Products

Kilonda et al. (1994) reported the transformation of a 1-amino-1-deoxy-D-glucitol derivative to N-Boc protected piperidine products. This synthesis highlights the role of the compound in producing structurally diverse piperidines, which are significant in various chemical applications (Kilonda et al., 1994).

Development of Heterocyclic Compounds

Matulevičiūtė et al. (2021) utilized this compound in developing methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These novel heterocyclic amino acids serve as building blocks for both achiral and chiral compounds, showcasing the versatility of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine in synthesizing diverse chemical entities (Matulevičiūtė et al., 2021).

Characterization Studies

Janani et al. (2020) conducted a comprehensive characterization of 1-Benzyl-4-(N-Boc-amino)piperidine using various spectroscopic techniques. Their study provides insights into the structural and electronic properties of this compound, which is essential for its application in different research fields (Janani et al., 2020).

Applications in Synthesizing Bioactive Compounds

Jiang et al. (2004) described the use of 4-substituted-4-aminopiperidine derivatives, highlighting their role in synthesizing CCR5 antagonists, a class of compounds with potential applications in HIV-1 treatment. This study underlines the compound's importance in medicinal chemistry (Jiang et al., 2004).

Mechanism of Action

Target of Action

It is known to be an organic building block , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.

Mode of Action

The specific mode of action of this compound is not well-documented. As an organic building block, it likely participates in various chemical reactions to form more complex structures. One common reaction involving compounds with the N-Boc group is N-Boc deprotection , which could potentially influence its interaction with biological targets.

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-[1-(2-methylpropanoyl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-10(2)12(17)16-8-6-11(7-9-16)15-13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJOCDJUIVAAAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677700 |

Source

|

| Record name | tert-Butyl [1-(2-methylpropanoyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286265-44-8 |

Source

|

| Record name | Carbamic acid, N-[1-(2-methyl-1-oxopropyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286265-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [1-(2-methylpropanoyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate](/img/structure/B596624.png)

![7-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B596631.png)

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)